N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide
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Overview
Description
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a methyl group at the 4-position and a prop-2-enamide moiety attached to the nitrogen atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide typically involves the following steps:
Formation of 4-Methylquinazoline: The starting material, 4-methylquinazoline, can be synthesized through the cyclization of anthranilic acid derivatives with formamide.
Alkylation: The 4-methylquinazoline is then alkylated using a suitable alkylating agent such as methyl iodide to introduce the methyl group at the 2-position.
Amidation: The final step involves the reaction of the alkylated quinazoline with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Quinazoline amines.
Substitution: Substituted quinazolines with various functional groups.
Scientific Research Applications
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The prop-2-enamide moiety may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazoline: Lacks the prop-2-enamide moiety but shares the quinazoline core.
N-[(4-Methylquinazolin-2-YL)methyl]amine: Similar structure but with an amine group instead of the prop-2-enamide moiety.
Uniqueness
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is unique due to the presence of both the quinazoline core and the prop-2-enamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYWNFKNXFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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